molecular formula C11H16N2O B1284595 N-(2-aminophenyl)-3-methylbutanamide CAS No. 52905-00-7

N-(2-aminophenyl)-3-methylbutanamide

Cat. No. B1284595
CAS RN: 52905-00-7
M. Wt: 192.26 g/mol
InChI Key: PQMGTKUOCXKMLN-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-3-methylbutanamide, also known as NAP-3-MeB, is an amide compound with a molecular weight of 181.24 g/mol and a melting point of 121.6°C. It is a white, crystalline solid with a faint amine-like odor. NAP-3-MeB is a derivative of aminophenylacetic acid, and its structure is similar to that of an amphetamine. NAP-3-MeB has been studied for its potential applications in drug development, as a therapeutic agent, and as a research tool.

Scientific Research Applications

Pharmaceutical Applications

This compound has been utilized in the synthesis of secondary amides, which are significant in pharmaceuticals. The process allows for the recovery of the leaving group as a carbonylated N-heterocycle, which is notably relevant in pharmaceutical applications .

Sensing Technologies

Boronic acids, which can be derived from compounds like N-(2-aminophenyl)-3-methylbutanamide, are increasingly used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

Cancer Research

Histone deacetylase (HDAC) inhibitors are a class of compounds that have gained attention as potential anti-cancer drugs. N-(2-aminophenyl)-3-methylbutanamide derivatives have been explored for their HDAC inhibitory activity, which is crucial in cancer treatment strategies .

Analgesic Activity

Recent studies have shown that certain N-phenylacetamide sulphonamides exhibit significant analgesic activity. This suggests that derivatives of N-(2-aminophenyl)-3-methylbutanamide could potentially be developed as new pain-relief medications .

Antimicrobial and Antitumor Properties

Phenazines, which can be synthesized from compounds like N-(2-aminophenyl)-3-methylbutanamide, display a wide range of biological properties including antimicrobial and antitumor effects. This makes them valuable in medicinal research .

Antioxidant and Antimalarial Applications

The phenazine framework, derivable from N-(2-aminophenyl)-3-methylbutanamide, is also known for its antioxidant and antimalarial properties, which are important in the development of treatments for various diseases .

Neuroprotectant Uses

Phenazines have also been identified as neuroprotectants, suggesting potential applications of N-(2-aminophenyl)-3-methylbutanamide derivatives in neurodegenerative disease research .

Anticancer Drug Design

Ruthenium complexes derived from 2-aminophenyl benzimidazole analogs have shown interesting anticancer properties. This indicates that N-(2-aminophenyl)-3-methylbutanamide could play a role in the design of new anticancer drugs .

Mechanism of Action

Target of Action

N-(2-aminophenyl)-3-methylbutanamide is primarily targeted at Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in the regulation of gene expression.

Mode of Action

The compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition results in an increase in acetylation levels of histone proteins, thereby influencing the structure of the chromatin and affecting gene expression.

Biochemical Pathways

The primary biochemical pathway affected by N-(2-aminophenyl)-3-methylbutanamide is the histone acetylation and deacetylation pathway . By inhibiting HDACs, the compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and promoting gene transcription. The downstream effects of this include changes in the expression of genes involved in cell cycle regulation, differentiation, and apoptosis.

Result of Action

The molecular and cellular effects of N-(2-aminophenyl)-3-methylbutanamide’s action primarily involve changes in gene expression due to its influence on histone acetylation . This can lead to a variety of cellular responses, including altered cell proliferation and differentiation, and induction of cell death in certain cancer cells .

properties

IUPAC Name

N-(2-aminophenyl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMGTKUOCXKMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588290
Record name N-(2-Aminophenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52905-00-7
Record name N-(2-Aminophenyl)-3-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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